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Compound of Interest

Compound Name: Tetrairidium dodecacarbonyl

Cat. No.: B077418 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to assist researchers, scientists, and drug development professionals in interpreting the

often complex NMR spectra of iridium carbonyl clusters.

Frequently Asked Questions (FAQs)
Q1: Why is the ¹H NMR spectrum of my iridium hydride carbonyl cluster showing very broad

signals?

A1: Broadening of hydride signals in ¹H NMR spectra of iridium carbonyl clusters can arise from

several factors:

Quadrupolar Relaxation: Both stable isotopes of iridium, ¹⁹¹Ir (37.3% abundance, I = 3/2) and

¹⁹³Ir (62.7% abundance, I = 3/2), are quadrupolar nuclei. Nuclei with a spin quantum number

(I) greater than 1/2 possess an electric quadrupole moment, which can interact with local

electric field gradients.[1][2] This interaction provides an efficient pathway for nuclear

relaxation, leading to a shortening of T1 and T2 relaxation times and consequently,

significant line broadening of directly bonded or nearby nuclei like hydrides.[3]

Chemical Exchange: The cluster may be undergoing dynamic processes, such as the

exchange of hydride or carbonyl ligands, on a timescale that is intermediate with respect to

the NMR measurement.[4] This can lead to coalescence of signals and significant

broadening. Performing variable-temperature (VT) NMR studies can help to resolve these

processes.
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Paramagnetism: If your iridium cluster has unpaired electrons (i.e., it is paramagnetic), this

will cause very rapid nuclear relaxation and result in extremely broad, and sometimes

unobservable, NMR signals.[5] The large magnetic moment of an unpaired electron is a very

effective relaxation agent.[3]

Q2: The ¹³C NMR spectrum of my iridium carbonyl cluster shows fewer carbonyl signals than

expected based on its solid-state structure. What could be the reason?

A2: This is a common observation and is typically due to fluxional processes occurring in

solution.[6][7] Carbonyl ligands in cluster compounds can rapidly exchange positions, for

example, between terminal and bridging sites or between different metal centers. If this

exchange rate is faster than the NMR timescale, the individual environments are averaged, and

a single, averaged signal is observed. To resolve the individual signals, you need to slow down

the exchange process by lowering the temperature of the NMR experiment (see Variable-

Temperature NMR protocol below). At a sufficiently low temperature (the "low-temperature

limit"), the exchange can be "frozen out," and the spectrum will reflect the static, solid-state

structure.[8][9]

Q3: I am struggling to differentiate between terminal and bridging carbonyl ligands in my ¹³C

NMR spectrum. Are there typical chemical shift ranges?

A3: Yes, there are general trends, although significant overlap can occur.

Terminal Carbonyls: These typically resonate further downfield. For many transition metal

carbonyls, this range is approximately 190-220 ppm.[10][11]

Bridging Carbonyls (μ₂-CO): Carbonyls bridging two metal centers are generally found at a

higher field (more shielded) compared to terminal carbonyls, often in the range of 200-240

ppm, but can extend further upfield depending on the specific cluster geometry and

electronic structure.

It is important to note that these are general guidelines. The significant deshielding of carbonyl

carbons is due to sp² hybridization and the double bond to oxygen.[10] For unambiguous

assignment, especially in complex or fluxional systems, techniques like solid-state NMR or

comparison with structurally analogous, rigid clusters are often necessary. A DFT study on
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various polynuclear carbonyls, including [Ir₄(CO)₁₂], provides calculated values for shielding

and chemical shifts which can aid in assignments.[12]

Q4: What is causing the complex splitting patterns in my phosphine-substituted iridium carbonyl

cluster?

A4: The complex splitting arises from spin-spin coupling (J-coupling) between the observed

nucleus (e.g., ¹H, ¹³C) and other NMR-active nuclei in the molecule, primarily ³¹P (I = 1/2, 100%

abundance) and potentially ¹⁹¹/¹⁹³Ir.

¹J(P,C), ²J(P,C), etc.: You will observe coupling between phosphorus and carbon atoms

through one, two, or more bonds. The magnitude of the coupling constant can provide

structural information. For instance, in phosphine-substituted metal carbonyls, the trans P-M-

C coupling is typically larger than the cis P-M-C coupling.

J(Ir,P), J(Ir,H), J(Ir,C): Coupling to iridium can also be observed, though it is often

complicated by the presence of two isotopes with different gyromagnetic ratios and the

effects of quadrupolar relaxation, which can broaden the coupled signals.

J(P,P): In clusters with multiple, inequivalent phosphine ligands, you will also see

phosphorus-phosphorus coupling in the ³¹P NMR spectrum.[13]

Troubleshooting Guide
Issue: Unusually Broad or Absent NMR Signals

This guide will help you diagnose the cause of poor signal quality in your NMR spectrum.
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Broad or Absent NMR Signals

Is the complex potentially paramagnetic?

Paramagnetism is likely the cause.
Consider EPR spectroscopy or magnetic

susceptibility measurements for confirmation.

Yes

Is the sample fully dissolved?
Are there any particulates?

No

Run a Variable-Temperature (VT) NMR experiment.

Signals sharpen upon cooling?

Intermediate chemical exchange (fluxionality)
is the likely cause. Determine coalescence

temperature to calculate energy barrier.

Yes

Signals remain broad at all temperatures.
Quadrupolar broadening from ¹⁹¹/¹⁹³Ir is a

probable cause, especially for nuclei
close to the iridium core.

No

Consider instrument factors.
Re-shim the spectrometer.

Yes

Poor solubility or sample heterogeneity
can cause broad lines. Try a different solvent,

filter the sample, or adjust concentration.

No

Click to download full resolution via product page

Caption: Troubleshooting workflow for broad NMR signals.
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Quantitative Data Summary
The following tables summarize typical NMR data for iridium carbonyl clusters. Note that

chemical shifts are highly dependent on the specific ligand environment, geometry, and solvent.

Table 1: Typical ¹³C NMR Chemical Shifts for Carbonyl Ligands in Iridium Clusters

Carbonyl Type
Approximate Chemical
Shift (ppm)

Notes

Terminal CO 170 - 195
Can be shifted by other

ligands. Generally downfield.

Bridging CO (μ₂) 195 - 230
Generally upfield of terminal

COs.

Bridging CO (μ₃) 220 - 250
More shielded than μ₂-CO, but

less common.

Data compiled from general knowledge and trends observed in organometallic chemistry.[10]

[11][12][14]

Table 2: Representative Coupling Constants (J) in Iridium Carbonyl Clusters
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Coupling Nuclei Type
Typical Magnitude
(Hz)

Notes

¹J(¹³C, ³¹P) cis 5 - 20
Dependent on the P-

Ir-C angle.

¹J(¹³C, ³¹P) trans 80 - 150
Significantly larger

than cis coupling.

²J(¹⁹³Ir, ¹H) Hydride 15 - 30

Often difficult to

resolve due to

broadening.

²J(³¹P, ¹H) Hydride
10 - 20 (cis), 100 -

160 (trans)

Very useful for

stereochemical

assignment.[13]

¹J(¹⁹³Ir, ³¹P) Phosphine 100 - 300
Can be used to probe

the Ir-P bond.

Note: Coupling to ¹⁹¹Ir is also present but is smaller than to ¹⁹³Ir due to its smaller gyromagnetic

ratio.

Experimental Protocols
Protocol 1: Variable-Temperature (VT) NMR for Studying Fluxionality

This protocol outlines the steps to investigate dynamic exchange processes in an iridium

carbonyl cluster.

Initial Setup:

Prepare a sample of your cluster in a suitable deuterated solvent that has a wide liquid

range (e.g., toluene-d₈, dichloromethane-d₂, THF-d₈). Ensure the sample is homogeneous

and free of solid particles.

Acquire a standard spectrum (e.g., ¹³C or ¹H) at ambient temperature (e.g., 298 K).

Cooling Sequence:
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Begin lowering the sample temperature in increments of 10-20 K.

Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a new

spectrum.

Monitor spectral changes, such as signal broadening, decoalescence (the point where a

single peak splits into two or more), and sharpening of new signals.

Heating Sequence (Optional):

If the exchange is slow at room temperature, you can heat the sample in increments to

observe the coalescence of signals into a single averaged peak (the "high-temperature

limit").

Data Analysis:

Identify the low-temperature limit where the exchange is "frozen," and the spectrum

corresponds to the static structure.

Identify the coalescence temperature (Tc) for exchanging sites. This temperature can be

used with the chemical shift difference (Δν in Hz) between the exchanging sites (from the

low-temperature spectrum) to estimate the rate of exchange (k) and the free energy of

activation (ΔG‡) for the dynamic process.
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Sample Preparation

Data Acquisition

Data Analysis

Dissolve cluster in
wide-range solvent
(e.g., Toluene-d₈)

Ensure homogeneity

Acquire spectrum at
Room Temperature (RT)

Decrease temperature
in 10-20 K steps

Repeat until
low-temp limit

Equilibrate for 5-10 min

Repeat until
low-temp limit

Acquire spectrum

Repeat until
low-temp limit

Repeat until
low-temp limit

Analyze spectra vs. Temp

Identify Coalescence Temp (Tc)
and Low-Temp Limit

Calculate k and ΔG‡
for the fluxional process

Click to download full resolution via product page

Caption: Workflow for a Variable-Temperature (VT) NMR experiment.
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Protocol 2: 2D EXSY (Exchange Spectroscopy) for Identifying Exchanging Sites

EXSY is a 2D NMR experiment that is identical to the NOESY pulse sequence but is used to

detect chemical exchange rather than through-space proximity.[4][15]

Sample Preparation:

Prepare a concentrated, homogeneous sample. The experiment's sensitivity depends on

concentration.

Choose a temperature (based on VT-NMR data) where the exchange rate is slow to

intermediate, but the exchanging sites are still distinct.

Experimental Setup:

Use a standard 2D EXSY (or NOESY) pulse sequence available on the spectrometer.

A key parameter is the mixing time (tₘ). This is the period during which chemical exchange

is allowed to occur. Run a series of 1D or 2D EXSY experiments with varying mixing times

(e.g., from 10 ms to 1 s) to find an optimal value that corresponds to the timescale of the

exchange.[16]

Data Acquisition & Processing:

Acquire the 2D data set. This can be time-consuming.

Process the data using standard software. The resulting 2D spectrum will have frequency

axes for the initial and final states of the nuclei.

Spectral Interpretation:

The spectrum will show diagonal peaks, which correspond to the normal 1D spectrum.

Crucially, it will also show cross-peaks that connect the signals of nuclei that are

exchanging with each other. The presence of a cross-peak between two signals is direct

evidence that the corresponding sites are in chemical exchange.[17]
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The volume of the cross-peaks relative to the diagonal peaks is related to the exchange

rate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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